N-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theviridoside is an iridoid glycoside, a type of natural product commonly found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . This compound is known for its significant biological activities, including anti-cancer, antifungal, anti-inflammatory, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theviridoside can be isolated from the aqueous extract of leaves of Cerbera odollam. The isolation process involves counter-current chromatography and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS). Semi-synthetic derivatization of theveside, another iridoid glucoside, can also be performed under protection group-free conditions to obtain Theviridoside.
Industrial Production Methods: Industrial production of Theviridoside typically involves the extraction from plant sources followed by purification using chromatographic techniques. The process ensures high purity and quality suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: Theviridoside undergoes several types of chemical reactions, including:
Oxidation: Theviridoside can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Theviridoside.
Substitution: Theviridoside can undergo substitution reactions to form different glycoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine and hydrazine.
Major Products Formed:
Oxidation: Oxidized derivatives of Theviridoside.
Reduction: Reduced forms of Theviridoside with modified functional groups.
Substitution: Various glycoside derivatives depending on the nucleophile used.
Scientific Research Applications
Theviridoside has a wide range of scientific research applications:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Investigated for its role in cell function and signal transduction.
Medicine: Exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Theviridoside acts by inhibiting the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels . This activation of multiple signaling pathways results in various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells . The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Theveside: Another iridoid glucoside found in Cerbera odollam.
Robustaside D: An iridoid glycoside with similar biological activities.
Diderroside: Another iridoid glycoside with comparable properties.
Comparison: Theviridoside is unique due to its potent anti-cancer properties and its ability to induce cell cycle arrest and apoptosis in cancer cells . While similar compounds like Theveside and Robustaside D also exhibit biological activities, Theviridoside’s specific mechanism of action involving the sodium-potassium adenosine triphosphatase pump sets it apart .
Properties
CAS No. |
119283-23-7 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(12-9)13(3)8(2)14/h4-6H,1-3H3 |
InChI Key |
WUHXKVSTZCGNPM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(C)C(=O)C |
Synonyms |
Acetamide, N-methyl-N-(6-methyl-2-benzothiazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.